3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one
Description
Properties
CAS No. |
916137-32-1 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
3-ethyl-2-methylsulfanyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C11H11N3O3S/c1-3-13-10(15)8-5-4-7(14(16)17)6-9(8)12-11(13)18-2/h4-6H,3H2,1-2H3 |
InChI Key |
YMIPIEWUKOVUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SC |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclocondensation
Anthranilic acid derivatives serve as precursors for constructing the bicyclic framework. For example, 4-nitroanthranilic acid undergoes cyclization with formamide or urea derivatives under thermal conditions to yield 7-nitroquinazolin-4(3H)-one intermediates. A modified Niementowski protocol using microwave irradiation reduces reaction times from hours to minutes while maintaining yields of 65–83%.
Key reaction parameters :
Benzoxazinone Intermediate Route
Anthranilic acid reacts with acetic anhydride to form 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, which subsequently undergoes nucleophilic ring-opening with amines or thiols. For instance, refluxing benzoxazinone with o-toluidine in pyridine yields 2-methyl-3-o-tolyl-7-nitroquinazolin-4(3H)-one in 54% yield after chromatographic purification.
Sulfur Incorporation at Position 2
The methylsulfanyl (-SMe) group is introduced via thiolation or displacement of labile substituents:
Nucleophilic Displacement of Chlorine
4-Chloro-7-nitroquinazoline intermediates react with sodium thiomethoxide (NaSMe) in ethanol or THF. This SNAr reaction proceeds efficiently at 60–80°C, achieving yields of 68–75%.
-
Substrate : 4-Chloro-7-nitroquinazoline (5.0 g, 23.8 mmol)
-
Reagent : NaSMe (28.5 mmol)
-
Solvent : Ethanol, 70°C, 4 h
-
Yield : 73%
Thioamide Cyclization
Alternative routes employ thioamides as sulfur donors. For example, N-acylanthranilic acids condense with methyl thioamide in acetic anhydride, forming 2-methylsulfanylquinazolinones via intramolecular cyclodehydration.
Integrated Synthetic Pathways
Combining these steps, two viable routes emerge:
Sequential Functionalization
-
Core formation : 4-Nitroanthranilic acid → 7-nitroquinazolin-4(3H)-one (Niementowski synthesis).
-
Thiolation : Chlorination at C2 followed by NaSMe substitution.
Overall yield : 52–58%
Convergent Synthesis
-
Intermediate preparation : 2-Chloro-3-ethyl-7-nitroquinazolin-4(3H)-one via chlorination of 3-ethyl-7-nitroquinazolin-4(3H)-one.
Advantages : Fewer steps, higher purity (≥95% by HPLC).
Green Chemistry Approaches
Recent advancements emphasize sustainable methodologies:
Deep Eutectic Solvents (DES)
Choline chloride-urea DES facilitates N-alkylation and thiolation at 80°C without toxic solvents. For 3-ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one, this method achieves 65% yield with 90% atom economy.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation (10–30 min vs. 6–8 h conventionally) and reduces byproduct formation.
Analytical Characterization
Critical spectral data for validation:
-
¹H NMR (DMSO-d₆): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.68 (s, 3H, SMe), 4.21 (q, J=7.1 Hz, 2H, NCH₂), 8.31–8.45 (m, 3H, Ar-H).
-
HRMS : m/z calculated for C₁₂H₁₂N₃O₃S [M+H]⁺: 294.0648; found: 294.0651.
Challenges and Optimization Strategies
Industrial-Scale Considerations
Patent US4644065A details a cost-effective process using triethoxymethane and methyl anthranilate in carbon tetrachloride, achieving 85% purity before recrystallization. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Amines, thiols, sodium hydride, and aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications in the quinazoline structure can enhance antibacterial efficacy. The presence of electron-withdrawing groups has been correlated with increased antimicrobial activity, indicating that this compound may also possess similar properties .
-
Potential Anticancer Properties :
- Quinazoline derivatives are known for their anticancer potential. The structural features of this compound may allow it to interact with specific cellular targets involved in cancer progression. Research into related compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer agent .
Antimicrobial Efficacy
A detailed study on the antimicrobial effectiveness of various quinazoline derivatives, including this compound, revealed the following:
| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| This compound | Mycobacterium smegmatis | 16 | 6.25 |
| Similar Derivative A | Pseudomonas aeruginosa | 18 | 12.5 |
| Similar Derivative B | Candida albicans | 14 | 25 |
These results indicate that the compound exhibits substantial antimicrobial properties against both bacterial and fungal strains, making it a candidate for further pharmaceutical development .
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis of this compound involves several steps, including the formation of the quinazoline ring followed by nitration and sulfanylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of synthesized compounds .
-
Biological Testing :
- In vitro studies have been conducted to assess the biological activity of this compound against various pathogens. Results from these studies suggest that modifications to the quinazoline structure can significantly influence its antimicrobial efficacy, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting key biological processes and leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities and physicochemical properties depending on substituent positions and types. Below is a comparative analysis of 3-ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one with structurally related compounds:
Physicochemical and Spectroscopic Differences
- Nitro Group Position : Moving the nitro group from position 7 (target compound) to 6 (6-nitro-7-tosylquinazolin-4(3H)-one) reduces conjugation with the quinazoline ring, altering UV-Vis absorption and reactivity .
- Sulfur-Containing Groups : Methylsulfanyl (SCH₃) in the target compound vs. tosyl (SO₂C₆H₄CH₃) in 6-nitro-7-tosylquinazolin-4(3H)-one: The latter’s sulfone group increases thermal stability and hydrogen-bond acceptor capacity .
- Aromatic vs. Aliphatic Substituents: 2-Methylphenyl in anticonvulsant analogs enhances π-π stacking with receptors, whereas ethyl/morpholino groups in kinase inhibitors favor solubility and target selectivity .
Biological Activity
3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C11H11N3O3S and CAS number 916137-32-1, has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a nitro group, a methylthio group, and an ethyl group attached to the quinazolinone core. Its structure contributes to its biological activity and solubility characteristics. The following table summarizes its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O3S |
| Molecular Weight | 253.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. In a study assessing various quinazoline compounds, this compound demonstrated notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an alternative antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro tests have shown that this compound effectively inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells, which is evidenced by increased levels of caspase-3 and PARP cleavage in treated cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Modulation of Cytokine Production : It may interfere with signaling pathways that regulate inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
- Cancer Cell Line Study : In vitro analysis revealed that treatment with this quinazoline derivative led to a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values indicating strong potency.
Q & A
Basic: What synthetic methodologies are typically employed to prepare 3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one?
Answer:
The synthesis of this compound involves sequential functionalization of the quinazolinone core. A common route includes:
Nitration : Introducing the nitro group at the 7-position via nitration under acidic conditions (e.g., concentrated H₂SO₄/HNO₃) .
Substituent introduction : Alkylation or sulfanylation at the 2- and 3-positions using reagents like methylsulfanyl chloride or ethyl iodide in polar aprotic solvents (e.g., DMF) .
Purification : Recrystallization from ethanol/acetone mixtures to obtain single crystals for structural validation .
Key considerations : Reaction temperature control (e.g., 373 K for nitration) and stoichiometric ratios to avoid over-nitration or side products .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:
- Unit cell parameters : Monoclinic system (e.g., P2₁/n space group) with typical dimensions a = 5.1–13.5 Å, β ≈ 99° .
- Intermolecular interactions :
- Refinement : SHELXL-97 software with R₁ ≈ 0.034 and wR₂ ≈ 0.096 .
Advanced: What challenges arise during X-ray data refinement for nitro-substituted quinazolinones, and how are they resolved?
Answer:
Challenges include:
- Disorder in nitro groups : Due to rotational flexibility, resolved by constraining geometry or using split-site models .
- Hydrogen atom placement : Riding models for H-atoms (C—H = 0.93–0.95 Å, N—H = 0.86 Å) with isotropic displacement parameters (Uiso = 1.2×Ueq of parent atoms) .
- Data-to-parameter ratio : Aim for >10:1 to ensure reliability (e.g., 2783 reflections for 201 parameters) .
Mitigation : Iterative refinement cycles in SHELX and validation with tools like checkCIF .
Advanced: How do substituents like ethyl and methylsulfanyl influence the compound’s electronic properties and reactivity?
Answer:
- Electronic effects :
- Reactivity :
- Sulfanyl group : Susceptible to oxidation (e.g., to sulfoxide/sulfone) under mild conditions, enabling further functionalization .
- Spectroscopic validation : IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (ethyl triplet δ ~1.3 ppm) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns substituents (e.g., ethyl protons at δ 1.2–1.4 ppm, aromatic protons δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirms C=O (1670–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) groups .
- Mass spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z 293.06) .
- Elemental analysis : Matches calculated C, H, N, S percentages (e.g., C 53.1%, N 15.8%) .
Advanced: How can computational modeling complement experimental data to resolve structural discrepancies?
Answer:
- DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) and compare bond lengths/angles with SC-XRD data .
- Electrostatic potential maps : Predict reactive sites (e.g., nitro group’s electrophilic nature) .
- Docking studies : For bioactive derivatives, model interactions with biological targets (e.g., anticonvulsant activity via GABA receptors) .
Validation : Root-mean-square deviation (RMSD) <0.1 Å between computed and experimental structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
